Cas no 37940-65-1 (4-(4-chlorophenyl)sulfonylbenzoic Acid)

4-(4-chlorophenyl)sulfonylbenzoic Acid structure
37940-65-1 structure
Product Name:4-(4-chlorophenyl)sulfonylbenzoic Acid
Numero CAS:37940-65-1
MF:C13H9ClO4S
MW:296.726161718369
CID:1486745
PubChem ID:238596
Update Time:2025-04-21

4-(4-chlorophenyl)sulfonylbenzoic Acid Proprietà chimiche e fisiche

Nomi e identificatori

    • 4-(4-chlorophenyl)sulfonylbenzoic Acid
    • 4-(4-chloro-benzenesulfonyl)-benzoic acid
    • 4-Chloro-4'-carboxydiphenyl sulfone
    • NSC43052
    • 4-(4-chlorophenylsulfonyl)benzoate
    • 4-Chlor-4'-carboxy-diphenylsulfon
    • 4-Chlor-4'-carboxy-diphenylsulphon
    • 4-[(4-Chlorophenyl)sulfonyl]benzoic acid
    • AC1Q6UAA
    • ChemDiv3_003229
    • 4-(4-Chlor-phenylsulfon)-benzoesaeure
    • 4-(4-Chlor-benzolsulfonyl)-benzoesaeure
    • AC1L61CB
    • 4-(4-chlorophenylsulfonyl)-benzoic acid
    • SureCN6902193
    • Benzoic acid, 4-[(4-chlorophenyl)sulfonyl]-
    • DA-21822
    • HMS1482C17
    • NSC-43052
    • SCHEMBL6902193
    • AKOS001663251
    • 37940-65-1
    • 4-((4-Chlorophenyl)sulfonyl)benzoic acid
    • SR-01000110602-1
    • NSC 43052
    • DTXSID10285866
    • MIVYLPYNSKNBPW-UHFFFAOYSA-N
    • EU-0078056
    • BRD-K05263850-001-01-3
    • IDI1_021139
    • SR-01000110602
    • 4-[(4-Chlorophenyl)sulfonyl]benzoic acid #
    • Inchi: 1S/C13H9ClO4S/c14-10-3-7-12(8-4-10)19(17,18)11-5-1-9(2-6-11)13(15)16/h1-8H,(H,15,16)
    • Chiave InChI: MIVYLPYNSKNBPW-UHFFFAOYSA-N
    • Sorrisi: ClC1C=CC(=CC=1)S(C1C=CC(C(=O)O)=CC=1)(=O)=O

Proprietà calcolate

  • Massa esatta: 295.99107
  • Massa monoisotopica: 295.9910076g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 19
  • Conta legami ruotabili: 3
  • Complessità: 412
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.9
  • Superficie polare topologica: 79.8Ų

Proprietà sperimentali

  • PSA: 71.44
  • LogP: 3.95180
Fornitori consigliati
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
Jiangsu Kolod Food Ingredients Co.,ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Kolod Food Ingredients Co.,ltd
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing jingzhu bio-technology Co., Ltd.
TAIXING JOXIN BIO-TEC CO.,LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
TAIXING JOXIN BIO-TEC CO.,LTD.